![molecular formula C10H9N3 B1290270 [3,3'-Bipyridin]-6-amine CAS No. 31970-30-6](/img/structure/B1290270.png)
[3,3'-Bipyridin]-6-amine
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Description
Research on bipyridine derivatives, particularly those with amine substituents, has been extensive due to their potential applications in electronic communication and as photolabile protecting groups. The compound of interest, 3,3'-bipyridin-6-amine, is a bipyridine derivative with an amine group that can act as a redox center or a coordination site for metal complexes.
Synthesis Analysis
The synthesis of bipyridine derivatives with amine functionalities involves various coupling reactions and subsequent reduction steps. For instance, the synthesis of 3-amino-6,6'-dimethyl-2,2'-bipyridine was achieved through the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine, followed by the reduction of the nitro group . This method provides a pathway to synthesize related compounds, potentially including 3,3'-bipyridin-6-amine.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is often planar due to intramolecular hydrogen bonding, as observed in the crystal structures of related compounds . This planarity is significant for the electronic properties and the ability to form complexes with metals. The amine group's position on the bipyridine ring influences the molecule's electronic properties and its interaction with metal centers.
Chemical Reactions Analysis
Bipyridine derivatives with amine groups participate in various chemical reactions, primarily as ligands in metal complexes. The amine group can act as a photolabile protecting group, releasing a coordinated ligand upon irradiation with visible light . Additionally, the electronic coupling between amine redox sites can be mediated through metal chelation, as seen in complexes with ruthenium and rhenium .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives are influenced by the presence of the amine group. These compounds exhibit interesting electronic properties, such as intervalence charge-transfer bands, which are indicative of electronic communication between redox centers . The coordination of the amine to metal centers can significantly alter the chemical shifts observed in NMR spectroscopy, as well as the stability and geometry of the resulting complexes . The electronic properties and stability of these complexes are crucial for their potential applications in electronic devices and as caged compounds for biological applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-pyridin-3-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQOKFUBWWAET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607439 |
Source
|
Record name | [3,3'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridin]-6-amine | |
CAS RN |
31970-30-6 |
Source
|
Record name | [3,3'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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